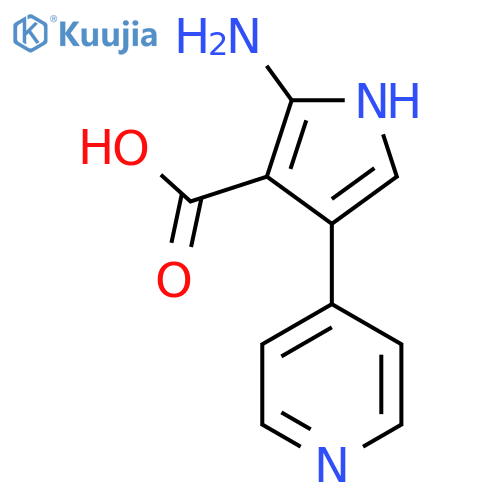

Cas no 2167591-21-9 (2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid)

2167591-21-9 structure

商品名:2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid

- 2167591-21-9

- EN300-1296735

-

- インチ: 1S/C10H9N3O2/c11-9-8(10(14)15)7(5-13-9)6-1-3-12-4-2-6/h1-5,13H,11H2,(H,14,15)

- InChIKey: WPIQJOLGSJDNIB-UHFFFAOYSA-N

- ほほえんだ: OC(C1=C(N)NC=C1C1C=CN=CC=1)=O

計算された属性

- せいみつぶんしりょう: 203.069476538g/mol

- どういたいしつりょう: 203.069476538g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92Ų

- 疎水性パラメータ計算基準値(XlogP): 1

2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1296735-5000mg |

2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid |

2167591-21-9 | 5000mg |

$2732.0 | 2023-09-30 | ||

| Enamine | EN300-1296735-1.0g |

2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid |

2167591-21-9 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1296735-50mg |

2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid |

2167591-21-9 | 50mg |

$792.0 | 2023-09-30 | ||

| Enamine | EN300-1296735-250mg |

2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid |

2167591-21-9 | 250mg |

$867.0 | 2023-09-30 | ||

| Enamine | EN300-1296735-100mg |

2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid |

2167591-21-9 | 100mg |

$829.0 | 2023-09-30 | ||

| Enamine | EN300-1296735-10000mg |

2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid |

2167591-21-9 | 10000mg |

$4052.0 | 2023-09-30 | ||

| Enamine | EN300-1296735-1000mg |

2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid |

2167591-21-9 | 1000mg |

$943.0 | 2023-09-30 | ||

| Enamine | EN300-1296735-500mg |

2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid |

2167591-21-9 | 500mg |

$905.0 | 2023-09-30 | ||

| Enamine | EN300-1296735-2500mg |

2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid |

2167591-21-9 | 2500mg |

$1848.0 | 2023-09-30 |

2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid 関連文献

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

2167591-21-9 (2-amino-4-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid) 関連製品

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬